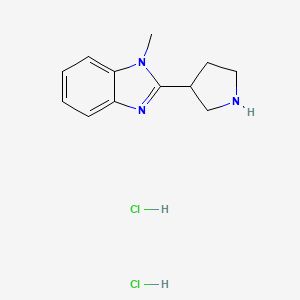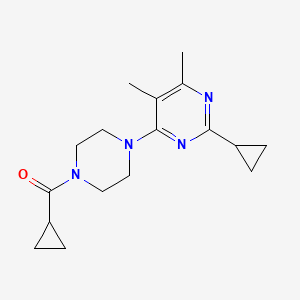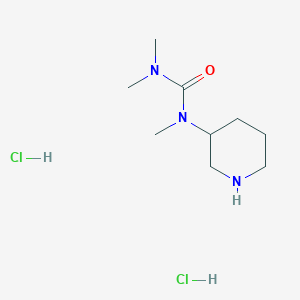![molecular formula C15H19FN6 B6456871 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549041-96-3](/img/structure/B6456871.png)
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a chemical compound with the molecular weight of 273.31 . It is also known as 4- (4- (5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
This compound has been used in the synthesis of new pyrimidine-piperazine hybrid molecules, which have shown potential as antimicrobial agents . These hybrids have demonstrated strong antimicrobial activity against various pathogenic bacteria including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli .
Drug Design and Development
The compound has been used in drug design and development. It has been used in the synthesis of various derivatives that have shown potent antimicrobial activity . For example, compounds such as N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl) phenyl) cyclobutanecarboxamide (9 g), 1-cyclopropyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7c) and 1-cyclobutyl-3-(4-(4- (5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea (7d) exhibited strong antimicrobial activity against K. pneumonia .
Molecular Docking Studies
Molecular docking studies have been carried out to determine the binding affinity and ligand interactions of the compounds with the penicillin-binding protein3 . This helps in understanding the mechanism of action of these compounds and can guide the design of more effective drugs.
Pharmacokinetic Properties Prediction
The pharmacokinetic properties (ADME) of the synthesized compounds were predicted, and a high percentage of human oral absorption was found for most of the compounds . This is crucial in drug development as it gives an idea about the bioavailability of the drug.
Adherence to Lipinski’s Rule
Most of the synthesized compounds adhered to Lipinski’s rule , which is a set of rules to evaluate the druglikeness of a compound. This is important in the early stages of drug discovery to predict whether a compound has properties that would make it a likely orally active drug in humans.
MD Simulation Studies
MD simulation studies were carried out using the Desmond (2022–4) module of Schrodinger software . This helps in understanding the dynamic behavior of the molecules and can provide insights into their stability, flexibility, and interactions with other molecules.
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in the production of pyrimidine .
Mode of Action
The compound interferes with the production of pyrimidine, a crucial compound that organisms need to synthesize DNA . It achieves this by inhibiting an enzyme called dihydroorotate dehydrogenase (DHODH), which plays a vital role in the production of pyrimidine .
Biochemical Pathways
By inhibiting DHODH, the compound disrupts the pyrimidine synthesis pathway . This disruption leads to a deficiency in pyrimidine, which in turn hampers DNA synthesis. As DNA is essential for cell division and growth, this disruption can effectively prevent the multiplication and spread of organisms .
Result of Action
The inhibition of pyrimidine synthesis by “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” leads to a halt in DNA synthesis. This halt in DNA synthesis prevents the multiplication and spread of organisms, thereby exerting its therapeutic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXFSNQCCGVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)


![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)
![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)
![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)
![2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456881.png)
